molecular formula C11H14ClN3 B8194002 4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8194002
M. Wt: 223.70 g/mol
InChI Key: KMPJZYQHQXWZGG-UHFFFAOYSA-N
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Description

4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and isobutyl and methyl groups at the 7- and 2-positions, respectively, imparts unique chemical properties to this compound. It is widely used as a pharmaceutical intermediate and in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave-assisted techniques to enhance reaction efficiency and yield . The process generally requires precise control of reaction conditions, including temperature, solvent, and reaction time, to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Suzuki Coupling: This reaction often uses palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative.

Mechanism of Action

The mechanism of action of 4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, it interferes with signal transduction pathways that regulate cell division and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substituents, which enhance its chemical reactivity and potential as a pharmaceutical intermediate. The presence of the isobutyl group, in particular, can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development.

Properties

IUPAC Name

4-chloro-2-methyl-7-(2-methylpropyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c1-7(2)6-15-5-4-9-10(12)13-8(3)14-11(9)15/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPJZYQHQXWZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2CC(C)C)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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